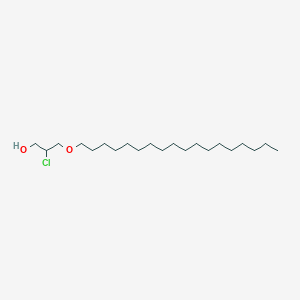![molecular formula C27H23NO4 B12559172 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid CAS No. 143099-23-4](/img/structure/B12559172.png)
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with appropriate phenols under acidic conditions to form the chromene core. Subsequent functionalization steps introduce the diphenyl and methylcarbamic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid has several applications in scientific research:
Chemistry: Used as a photochromic material in the study of light-induced molecular changes.
Biology: Potential use in studying cellular responses to light exposure.
Medicine: Investigated for its potential in developing light-activated drugs.
Industry: Utilized in the production of photochromic lenses and other light-sensitive materials.
Mechanism of Action
The mechanism of action for 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid involves its photochromic properties. Upon exposure to UV light, the compound undergoes a structural change from a colorless form to a colored form. This change is reversible, and the compound returns to its original state when the light source is removed. The molecular targets and pathways involved include the absorption of photons by the chromene core, leading to electronic excitation and subsequent isomerization .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyrans: Known for their photochromic properties and used in similar applications.
Spiropyrans: Another class of photochromic compounds with applications in light-sensitive materials.
Uniqueness
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid is unique due to its specific structural configuration, which allows for efficient photochromic behavior. Its combination of diphenyl and methylcarbamic acid groups provides distinct chemical properties that can be fine-tuned for various applications .
Properties
CAS No. |
143099-23-4 |
|---|---|
Molecular Formula |
C27H23NO4 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3,3-diphenylbenzo[f]chromen-5-ol;methylcarbamic acid |
InChI |
InChI=1S/C25H18O2.C2H5NO2/c26-23-17-18-9-7-8-14-21(18)22-15-16-25(27-24(22)23,19-10-3-1-4-11-19)20-12-5-2-6-13-20;1-3-2(4)5/h1-17,26H;3H,1H3,(H,4,5) |
InChI Key |
UNBLQPSBIIUCHM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)


![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)


![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)

